molecular formula C15H18N2O2 B15234093 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

Cat. No.: B15234093
M. Wt: 258.32 g/mol
InChI Key: CIWKRMFBLOMKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a dimethylamino group and a vinyl group in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 3-(dimethylamino)benzoic acid with 1-vinylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the dimethylamino and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[3-(dimethylamino)benzoyl]-1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-4-17-9-8-13(15(17)19)14(18)11-6-5-7-12(10-11)16(2)3/h4-7,10,13H,1,8-9H2,2-3H3

InChI Key

CIWKRMFBLOMKKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)C2CCN(C2=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.